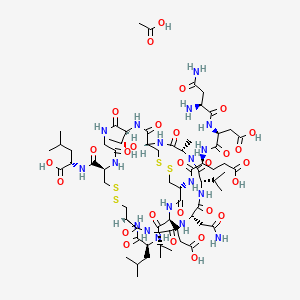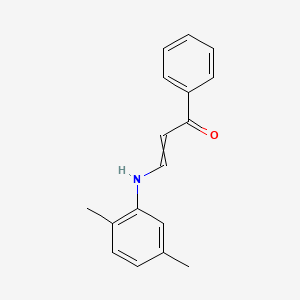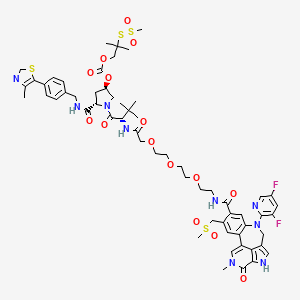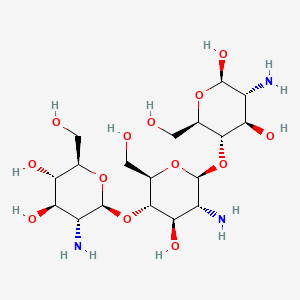
Plecanatide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plecanatide acetate is a synthetic peptide analog of uroguanylin, a naturally occurring human peptide. It is primarily used as a medication for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound functions as a guanylate cyclase-C agonist, which helps to regulate ion and fluid transport in the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Plecanatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide chain is elongated by coupling Fmoc-protected amino acids using activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS using automated peptide synthesizers. The process includes purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions
Plecanatide acetate undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Replacement of protecting groups during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: TFA for deprotection of Fmoc groups.
Major Products Formed
The major product formed from these reactions is the fully assembled and correctly folded this compound peptide, which includes the formation of intramolecular disulfide bonds essential for its biological activity .
Aplicaciones Científicas De Investigación
Plecanatide acetate has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Investigated for its role in regulating ion and fluid transport in the gastrointestinal tract.
Medicine: Approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.
Industry: Utilized in the development of new peptide-based therapeutics and drug delivery systems
Mecanismo De Acción
Plecanatide acetate exerts its effects by binding to and activating guanylate cyclase-C receptors on the luminal surface of intestinal epithelial cells. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting increase in intestinal fluid and accelerated transit helps to alleviate constipation symptoms .
Comparación Con Compuestos Similares
Plecanatide acetate is similar to other guanylate cyclase-C agonists, such as linaclotide. this compound is unique due to its structural similarity to uroguanylin, which allows it to mimic the natural pH-sensitive activity of this peptide. This pH-sensitive activity is believed to enhance its efficacy and safety profile compared to other compounds .
List of Similar Compounds
- Linaclotide
- Uroguanylin
- Prucalopride (though it acts via a different mechanism)
This compound stands out due to its specific molecular structure and mechanism of action, making it a valuable therapeutic agent for gastrointestinal disorders .
Propiedades
Fórmula molecular |
C67H108N18O28S4 |
|---|---|
Peso molecular |
1741.9 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1 |
Clave InChI |
NTDAGCOLNINBIG-DVBUSZEGSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
SMILES canónico |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)




![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)
